BenchChemオンラインストアへようこそ!

2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Hedgehog signaling Smoothened antagonist cancer

2-(4-Ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 941945-83-1) is a synthetic small molecule with molecular formula C24H26N4O3 and molecular weight approximately 418.5 g/mol. The compound belongs to the 6-morpholinopyridazin-3-yl phenylacetamide class, characterized by a morpholinopyridazine core linked via a para-substituted phenyl ring to a 4-ethoxyphenylacetamide moiety.

Molecular Formula C24H26N4O3
Molecular Weight 418.497
CAS No. 941945-83-1
Cat. No. B2671090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
CAS941945-83-1
Molecular FormulaC24H26N4O3
Molecular Weight418.497
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C24H26N4O3/c1-2-31-21-9-3-18(4-10-21)17-24(29)25-20-7-5-19(6-8-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12H,2,13-17H2,1H3,(H,25,29)
InChIKeyITUHTOSZJAKLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 941945-83-1): Structural Identity and Scaffold Classification for Procurement


2-(4-Ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 941945-83-1) is a synthetic small molecule with molecular formula C24H26N4O3 and molecular weight approximately 418.5 g/mol . The compound belongs to the 6-morpholinopyridazin-3-yl phenylacetamide class, characterized by a morpholinopyridazine core linked via a para-substituted phenyl ring to a 4-ethoxyphenylacetamide moiety. This structural scaffold is shared with compounds investigated for Hedgehog pathway antagonism [1], analgesic/anti-inflammatory activity [2], kinase inhibition (ATR, Trk) [3], and SIRT2 modulation [4]. Notably, the compound serves as a close structural analog of MS-0015, a confirmed Smoothened (Smo) antagonist with an IC50 of 800 nM in Shh-L2 cells [1], and is structurally related to emorfazone (M-73101), a clinically used non-acidic analgesic/anti-inflammatory agent [2].

Why 2-(4-Ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differential Activity


Within the morpholinopyridazine acetamide class, seemingly minor structural variations produce large differences in biological activity. The Hedgehog pathway SAR data from Strand et al. (2011) demonstrates this principle: replacing the imidazo[1,2-a]pyridine of lead compound MS-0022 (IC50 = 100 nM) with a 6-morpholinopyridazin-3-yl system (MS-0015) reduced potency 8-fold to IC50 = 800 nM, while alternative replacements were essentially inactive (MS-0011, MS-0012: IC50 >20,000 nM) [1]. Similarly, within the pyridazinone analgesic series, the identity of the amide side chain at position 2 of the pyridazinone ring determined whether compounds exhibited gastric ulceration liability alongside analgesic activity [2]. The target compound's specific combination of a 4-ethoxyphenylacetyl group, para-substituted central phenyl linker, and morpholinopyridazine core is structurally distinct from all analogs for which quantitative data exist. Generic substitution with a 4-fluoro, 4-methoxy, unsubstituted phenyl, or meta-substituted regioisomer would alter electronic character (Hammett σp: -OEt = -0.24 vs. -F = +0.06 vs. -OMe = -0.27), lipophilicity (π: -OEt = +0.38 vs. -F = +0.14 vs. -OMe = -0.02), and molecular geometry (para vs. meta substitution on the central phenyl), each of which has been shown to significantly impact target binding and functional activity in this chemotype [1].

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 941945-83-1): Comparator-Anchored Analysis


Hedgehog Pathway Antagonism: 6-Morpholinopyridazin-3-yl Scaffold Shows 8-Fold Retention of Smo Inhibitory Activity vs. Inactive Structural Alternatives

In a direct head-to-head SAR study of Smoothened (Smo) antagonists, the 6-morpholinopyridazin-3-yl-containing analog MS-0015 retained partial Hedgehog pathway inhibitory activity with an IC50 of 800 nM in Shh-L2 cells, compared to the lead compound MS-0022 (IC50 = 100 nM). By contrast, alternative scaffold replacements — including a propyl substitution (MS-0014, IC50 = 10,000 nM), a methyl substitution (MS-0011, IC50 >20,000 nM), and a 2-propyl substitution (MS-0012, IC50 >20,000 nM) — were substantially less active or completely inactive [1]. The 6-morpholinopyridazin-3-yl system was one of only two scaffold replacements (alongside naphthalen-2-ylcarbamoyl, MS-0017, IC50 = 280 nM) that retained measurable antagonism. The target compound CAS 941945-83-1 shares this 6-morpholinopyridazin-3-yl core scaffold with MS-0015 but differs in its acetamide side chain composition (4-ethoxyphenylacetyl vs. 2-bromobenzamide).

Hedgehog signaling Smoothened antagonist cancer

Analgesic Scaffold Heritage: Pyridazinone Amide Derivatives Demonstrate ASA-Comparable Analgesic Activity with Superior Gastric Safety Profile

In a systematic in vivo study of 4,6-disubstituted-3(2H)-pyridazinone derivatives, the 6-morpholino-4-aryl-3(2H)-pyridazinone core scaffold (6a-b) demonstrated analgesic activity comparable to but slightly lower than acetylsalicylic acid (ASA) in the p-benzoquinone-induced writhing test. Critically, when the scaffold was functionalized with amide side chains at position 2 (compounds 12a-b, 12d, 12g), the analgesic activity exceeded that of the reference compound ASA, and — in direct contrast to other active derivatives — these amide-bearing compounds did not induce gastric ulceration in treated animals [1]. The target compound CAS 941945-83-1 contains both the morpholinopyridazine core (analogous to the 6-morpholino-4-aryl-3(2H)-pyridazinone system) and an acetamide linker, placing it within the structurally privileged amide subclass that was associated with both enhanced efficacy and reduced gastric toxicity.

analgesic anti-inflammatory pyridazinone

4-Ethoxy vs. 4-Fluoro Substitution on the Phenylacetamide Moiety: Physicochemical Differentiation Relevant to Target Engagement

The target compound bears a 4-ethoxyphenyl group on the acetamide portion, distinguishing it from the commercially available 4-fluoro analog 2-(4-fluorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide. The 4-ethoxy substituent (Hammett σp = -0.24; π = +0.38) is electron-donating and moderately lipophilic, whereas the 4-fluoro substituent (σp = +0.06; π = +0.14) is weakly electron-withdrawing and less lipophilic [1]. These differences translate to a calculated ΔclogP of approximately +0.24 units and opposing electronic effects on the phenyl ring, which influence hydrogen-bond acceptor capacity of the para-substituent oxygen. In the broader morpholinopyridazine series, the 2-(2,4-dichlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide analog — which replaces the 4-ethoxyphenylacetyl with a 2,4-dichlorophenoxyacetyl group — showed measurable but weak binding to the photoreceptor-specific nuclear receptor (IC50 = 1,430 nM) and nuclear receptor corepressor 2 (IC50 = 1,510 nM) in MLPCN screening assays [2], indicating that the acetamide side chain composition directly modulates target recognition in this scaffold.

SAR physicochemical properties lead optimization

Para vs. Meta Substitution on the Central Phenyl Linker: Positional Isomerism as a Determinant of Molecular Topology

The target compound employs a para-substituted central phenyl ring connecting the morpholinopyridazine core to the acetamide side chain. A regioisomeric analog — 2-(4-ethoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide — exists with meta-substitution at the central phenyl . Para substitution produces a linear molecular topology (estimated N-to-O distance for hydrogen bonding: ~11-12 Å), whereas meta substitution introduces a ~60° angular deviation in the molecular axis, altering the spatial presentation of the acetamide pharmacophore. In related biaryl systems, para-to-meta positional isomerism has been shown to produce >10-fold differences in target binding affinity [1]. The PLOS ONE SAR data confirm that within the morpholinopyridazine chemotype, the orientation of substituents relative to the core scaffold is a critical determinant of Hedgehog pathway inhibitory activity [2].

regioisomer molecular topology target binding

SIRT2 Inhibition Potential: Pyridazinone-Amide Scaffold Achieves 48% Enzymatic Inhibition in vitro

A focused study by Süküroglu et al. (2021) evaluated in-house 4-aryl-6-morpholino-3(2H)-pyridazinone derivatives bearing amide functionalization for in vitro SIRT2 inhibitory activity. The amide-functionalized scaffold demonstrated 48% inhibition against SIRT2 at the tested concentration [1]. While this level of inhibition is moderate, it was supported by pharmacophore mapping and molecular docking studies that confirmed compatibility with the previously established pharmacophore model for selective SIRT2 inhibitors. The target compound CAS 941945-83-1 contains the morpholinopyridazine core and acetamide functionality that map onto this scaffold, though direct SIRT2 data for this specific compound are not available.

SIRT2 epigenetics pyridazinone

Kinase Inhibition Landscape: Morpholinopyridazine Scaffold is Privileged Across Multiple Kinase Targets (ATR, Trk, PAK4)

The morpholinopyridazine core is a recognized privileged scaffold in kinase inhibitor discovery. Vertex Pharmaceuticals has patented morpholinopyridazine-containing compounds as ATR kinase inhibitors for cancer therapy [1]. In BindingDB, structurally related morpholinopyridazine compounds show activity across multiple kinase targets: a morpholinopyridazine-containing TrkA inhibitor demonstrates IC50 = 1.70 nM (Omnia Kinase Assay, ELISA) [2], and PAK4 inhibitors bearing morpholinopyridazine elements show Ki = 260 nM [3]. The morpholine oxygen and pyridazine nitrogens provide key hydrogen-bonding interactions with the kinase hinge region, while the pendant arylacetamide group occupies the solvent-exposed or selectivity pocket depending on the specific kinase. The target compound CAS 941945-83-1 contains all pharmacophoric elements of this kinase-directed scaffold.

kinase inhibitor ATR Trk cancer

Recommended Procurement and Application Scenarios for 2-(4-Ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide (CAS 941945-83-1)


Hedgehog Pathway Chemical Probe Development: Smoothened Antagonist Scaffold Exploration

CAS 941945-83-1 is most directly applicable as a chemical probe for Hedgehog (Hh) pathway research, based on the demonstrated Smo antagonist activity of the 6-morpholinopyridazin-3-yl scaffold (MS-0015, IC50 = 800 nM in Shh-L2 cells) [1]. Unlike the commercially optimized lead MS-0022 (IC50 = 100 nM), the target compound offers a less potent but structurally distinct entry point for scaffold-hopping campaigns. Researchers investigating Smo antagonist SAR should procure this compound alongside MS-0015 (for direct scaffold comparison), MS-0022 (as the positive control), and the 4-fluoro analog (to assess electronic effects of the para-substituent on Hh inhibition). The 8-fold activity window between the morpholinopyridazine scaffold and inactive alternatives (>20,000 nM) provides a robust assay window for hit confirmation.

Analgesic Drug Discovery: Non-Acidic Anti-Inflammatory Lead Optimization

The pyridazinone-amide scaffold's demonstrated analgesic efficacy exceeding ASA without gastric ulceration [2] positions CAS 941945-83-1 as a lead-like candidate for non-acidic analgesic development. Emorfazone (M-73101), the clinically validated progenitor of this chemotype, showed analgesic activity equal to or more potent than basic anti-inflammatory drugs (aminopyrine, mepirizole, tiaramide HCl) across multiple pain models (Haffner, Randall-Selitto, hot plate, acetic acid-stretching, bradykinin-induced) [3]. The target compound's acetamide linker may confer the gastric safety advantage observed in amide-bearing pyridazinone derivatives. Procurement recommendation: obtain alongside emorfazone as the clinical benchmark and ASA as the standard-of-care comparator for in vivo analgesic testing.

Kinase Selectivity Profiling: Mapping the Target Space of 4-Ethoxyphenylacetyl Morpholinopyridazines

Given that morpholinopyridazine-containing compounds have demonstrated potent inhibition of TrkA (IC50 = 1.70 nM) [4], PAK4 (Ki = 260 nM) [5], and are claimed as ATR kinase inhibitors in Vertex patents [6], CAS 941945-83-1 represents an unexplored substitution variant within this kinase-privileged scaffold. The 4-ethoxyphenylacetyl group provides distinct electronic (σp = -0.24) and lipophilic (π = +0.38) character compared to previously profiled analogs. Recommended application: submit to a broad kinase selectivity panel (e.g., 100-400 kinases at 1 µM) to identify novel kinase targets for this specific substitution pattern. The compound's structural relationship to known Trk and PAK4 inhibitors makes these kinases logical primary targets for initial IC50 determination.

SIRT2 Inhibitor Hit-to-Lead Chemistry: Building on a 48% Inhibition Starting Point

For epigenetics-focused research programs, the 48% SIRT2 inhibition demonstrated by the 4-aryl-6-morpholino-3(2H)-pyridazinone amide scaffold [7] provides a validated starting point for medicinal chemistry optimization. CAS 941945-83-1 can serve as a core scaffold for systematic SAR exploration: (1) vary the 4-ethoxyphenyl group to optimize SIRT2 selectivity pocket interactions; (2) modify the acetamide linker length and composition; (3) explore substitutions on the morpholine ring. The pharmacophore model and molecular docking data available for this scaffold [7] enable structure-guided optimization. Procure alongside known SIRT2 inhibitors (e.g., SirReal2, IC50 ~140 nM) as positive controls for enzymatic assays.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.